

CPL304110 Preclinical Toxicity Profile: A Technical Resource

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Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474

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This technical support guide provides researchers, scientists, and drug development professionals with a summary of the available preclinical toxicity and safety profile of **CPL304110**, a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.^{[1][2]} Please note that **CPL304110** is an investigational compound, and comprehensive preclinical toxicology data is not fully available in the public domain. The information presented here is compiled from published research and clinical trial registries.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **CPL304110**?

A1: **CPL304110** is an orally bioavailable inhibitor of FGFR types 1, 2, and 3.^[1] By binding to and inhibiting these receptor tyrosine kinases, it blocks the FGFR-mediated signal transduction pathways.^[1] This action inhibits the proliferation of tumor cells that overexpress FGFR.^[1] Dysregulation of FGFR signaling is implicated in various cancers, making it a key therapeutic target.^{[2][3][4]}

Q2: What is the general preclinical safety profile of **CPL304110**?

A2: Preclinical studies have indicated that **CPL304110** has a "good safety profile" and "favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters".^{[2][3][5]} These encouraging results supported the initiation of a Phase I clinical trial (NCT04149691).^{[2][3][4]} In vivo studies in mouse models with SNU-16 human gastric cancer xenografts showed that oral administration of **CPL304110** at a dose of 20 mg/kg twice daily for

21 days resulted in significant tumor growth inhibition (64%) without causing significant body weight loss or other signs of toxicity.[6]

Q3: Are there any specific in vitro toxicity data available?

A3: Yes, in vitro safety and cytotoxicity assessments have been conducted. **CPL304110** was evaluated for its effect on hERG potassium channels to assess potential cardiovascular risk. The affinity (IC₅₀) for the hERG channel was determined to be $10.0 \pm 8.9 \mu\text{M}$, which was considered a low risk for cardiac issues at therapeutic concentrations.[3] Additionally, cytotoxicity was evaluated across various cell lines. While it showed potent antiproliferative activity against FGFR-dependent cancer cell lines, the IC₅₀ for the normal, non-neoplastic human umbilical vein endothelial cells (HUVECs) was significantly higher, at over $21 \mu\text{M}$, suggesting a margin of safety.[4] At high concentrations ($10 \mu\text{M}$), **CPL304110** showed some detectable cytotoxicity and antiproliferative effects on certain primary human cells, including B cells, coronary artery smooth muscle cells, endothelial cells, and fibroblasts.[4]

Q4: What are the known off-target effects of **CPL304110**?

A4: An in vitro safety screening panel (SAFETYscan47) at a concentration of $10 \mu\text{M}$ identified some potential off-target activities. These included inhibition of nAChR($\alpha 4/\beta 2$) and HTR3A ion channels, and LCK, VEGFR2, and INSR kinases. It also showed inhibitory effects on the non-kinase enzyme COX1.[5] It is important to note that these effects were observed at a high concentration, and their physiological relevance at therapeutic doses needs further investigation.

Troubleshooting Experimental Issues

Issue 1: Unexpected cytotoxicity observed in non-FGFR-dependent cell lines.

- Possible Cause: High concentrations of **CPL304110** may lead to off-target effects or non-specific cytotoxicity. The compound is prepared in DMSO for in vitro use, and high concentrations of the vehicle could also contribute to toxicity.
- Troubleshooting Steps:
 - Verify IC₅₀: Confirm the IC₅₀ of **CPL304110** in your specific cell line. The reported IC₅₀ for non-FGFR aberrant lines is generally in the higher micromolar range.

- Concentration Titration: Perform a dose-response curve to determine the optimal concentration that inhibits FGFR signaling without causing excessive cytotoxicity.
- Vehicle Control: Ensure you have an appropriate vehicle (DMSO) control group to distinguish compound-specific effects from vehicle-induced toxicity.
- Review Off-Target Profile: Consider if your cell line expresses any of the identified off-targets (e.g., VEGFR2, INSR) that might be affected at the concentrations used.

Issue 2: Inconsistent results in in vivo efficacy studies.

- Possible Cause: Issues with compound formulation, administration, or animal model selection can lead to variability.
- Troubleshooting Steps:
 - Formulation: For in vivo studies, **CPL304110** has been formulated in a solution of 2% NMP, 33% PEG300, and 65% H₂O (v/v).^[3] Ensure the compound is fully dissolved and the formulation is prepared fresh.
 - Route of Administration: **CPL304110** is designed for oral administration.^[1] Confirm the dosing regimen and volume are appropriate for the animal model.
 - Animal Model: Use a well-characterized xenograft or patient-derived tumor xenograft (PDX) model with confirmed FGFR aberrations (amplification, mutations, or fusions) to ensure target dependency.^{[3][4]}
 - Pharmacokinetics: If possible, perform pharmacokinetic analysis to confirm adequate drug exposure in the animals. In mice, a single oral dose of 40 mg/kg resulted in a C_{max} of 3369 ng/mL with a half-life of 2 hours.^{[6][7]}

Data Summary

Table 1: In Vitro Inhibitory Activity of **CPL304110**

Target	IC50 (nM)	Assay Type
FGFR1	4.08	ADP-Glo Kinase Assay
FGFR2	1.44	ADP-Glo Kinase Assay
FGFR3	10.55	ADP-Glo Kinase Assay

Data sourced from Popiel, et al. (2024).[3]

Table 2: In Vitro Antiproliferative Activity of **CPL304110** in Selected Cell Lines

Cell Line	Cancer Type	FGFR Aberration	IC50 (µM)
SNU-16	Gastric Cancer	FGFR2 Amplification	0.086
RT-112	Bladder Cancer	FGFR3 Fusion	0.127
AN3-CA	Endometrial Cancer	FGFR2 Mutation	0.393
NCI-H1581	Lung Cancer	FGFR1 Amplification	0.084
HUVEC	Normal	None	> 21

Data sourced from Popiel, et al. (2024).[4]

Table 3: In Vitro Safety Pharmacology Data

Target	Effect	Concentration
hERG Channel	IC50 = 10.0 ± 8.9 µM	10 µM
nAChR(α4/β2)	81.6% Inhibition	10 µM
HTR3A	82.0% Inhibition	10 µM
LCK	101.7% Inhibition	10 µM
VEGFR2	99.8% Inhibition	10 µM
INSR	98.0% Inhibition	10 µM
COX1	≥80% Inhibition	10 µM

Data sourced from Popiel, et al. (2024) and ResearchGate.[4][5]

Experimental Methodologies

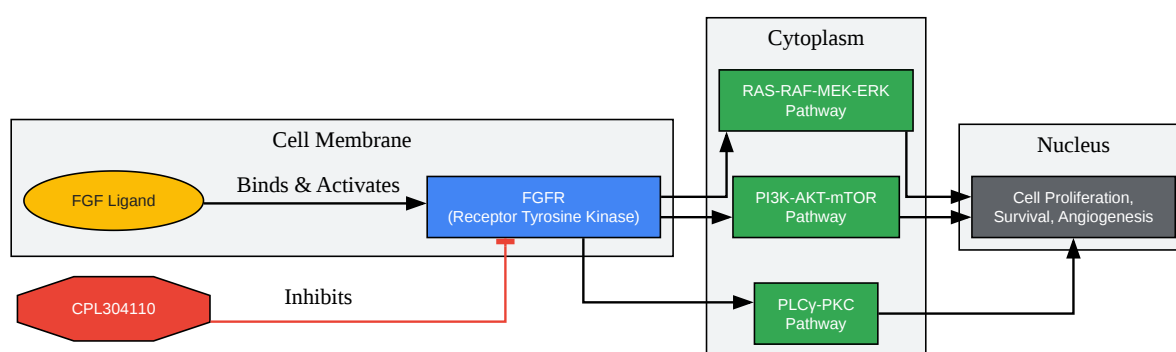
In Vitro Kinase Inhibition Assay (ADP-Glo™) The inhibitory activity of **CPL304110** against FGFR1, FGFR2, and FGFR3 was assessed using the ADP-Glo™ Kinase Assay. Serial dilutions of **CPL304110** were prepared in a buffer solution. The respective kinases were diluted to final concentrations of 0.5 ng/µL (FGFR1), 0.4 ng/µL (FGFR2), and 1 ng/µL (FGFR3). The assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal. The IC50 values were calculated from the dose-response curves.[3]

Cell Proliferation Assay Human tumor cell lines, with and without FGFR aberrations, and the HUVEC normal cell line were used. Cells were cultured according to the manufacturer's instructions. The antiproliferative activity of **CPL304110** was determined after a specified incubation period. The IC50 values, representing the concentration at which 50% of cell proliferation is inhibited, were calculated.[4]

In Vivo Xenograft Efficacy Study Animal experiments were conducted in accordance with approved protocols by the Local Ethics Committee for Treatment of Laboratory Animals. Severe combined immunodeficient (SCID) mice were subcutaneously implanted with SNU-16 human gastric cancer cells. Once tumors reached a specified volume, mice were treated with **CPL304110** (e.g., 20 mg/kg, orally, twice daily) or vehicle for a period of 21 days. Tumor

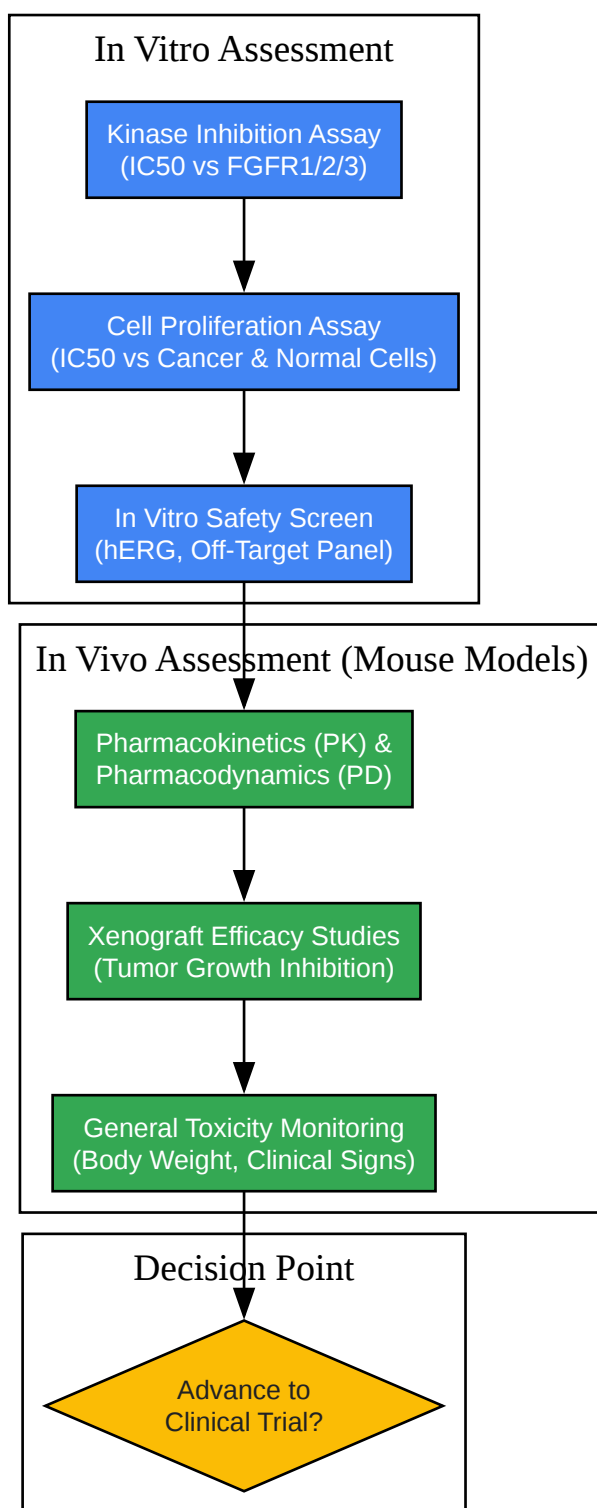
volume and body weight were monitored regularly to assess efficacy and toxicity.[6] The protocol for patient-derived tumor xenograft (PDTX) models involved similar procedures, with animal care and use reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[3][4]

Visualizations



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Caption: Mechanism of **CPL304110** action on the FGFR signaling pathway.



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Caption: Preclinical evaluation workflow for **CPL304110**.

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